4-Hydroxypyran-2-one

Beschreibung

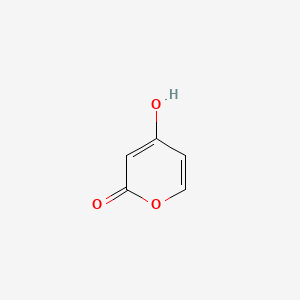

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-hydroxypyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O3/c6-4-1-2-8-5(7)3-4/h1-3,6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZOLPIHDIJPBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=O)C=C1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198657 | |

| Record name | 4-Hydroxypyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50607-32-4 | |

| Record name | 4-Hydroxypyran-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050607324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxypyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance As a Core Heterocyclic Scaffold

The 4-hydroxypyran-2-one moiety is a recurring structural motif in a diverse array of natural products, underscoring its importance as a core heterocyclic scaffold. mdpi.comencyclopedia.pub Its inherent polyfunctionality, featuring multiple electrophilic and nucleophilic centers, renders it an attractive starting point for the synthesis of more complex molecules. mdpi.comencyclopedia.pub This structural versatility allows for a wide range of chemical transformations, making it a valuable tool in the synthetic chemist's arsenal.

The presence of both a hydroxyl group and a lactone within the same molecule imparts a unique chemical reactivity to the this compound core. It can exist in tautomeric forms, primarily as the 4-hydroxy-2-pyrone, which benefits from effective conjugation. encyclopedia.pub This characteristic, combined with the potential for substitution at various positions on the ring, provides a platform for the construction of a multitude of derivatives with diverse chemical properties. mdpi.comencyclopedia.pub

Two of the most extensively studied derivatives, triacetic acid lactone (4-hydroxy-6-methyl-2H-pyran-2-one) and dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one), are produced on an industrial scale and serve as powerful building blocks in organic synthesis. encyclopedia.pubresearchgate.net The reactivity of these and other this compound derivatives allows for transformations such as ring-opening reactions or modifications to the pyran ring, leading to the formation of biologically important pyran structures, aromatics, polymers, and various nitrogen-containing heterocycles (azaheterocycles). mdpi.comencyclopedia.pub

Key Structural Features and Reactivity

The this compound scaffold is characterized by several key reactive sites that are fundamental to its synthetic utility.

| Position | Functional Group/Site | Reactivity | Potential Transformations |

|---|---|---|---|

| C-2 | Carbonyl (Lactone) | Electrophilic | Nucleophilic attack leading to ring-opening |

| C-3 | Vinylic position | Nucleophilic/Electrophilic (depending on substitution) | Alkylation, acylation, halogenation |

| C-4 | Hydroxyl Group | Nucleophilic, Acidic | Alkylation, acylation, formation of ethers and esters |

| C-5 | Vinylic position | Nucleophilic | Michael addition, electrophilic substitution |

| C-6 | Vinylic position | Electrophilic | Susceptible to nucleophilic attack |

Overview of Key Research Trajectories

De Novo Synthesis Approaches

De novo synthesis refers to the construction of the pyran-2-one ring system from simpler acyclic precursors. Several strategies have been developed to achieve this, often inspired by natural biosynthetic pathways or employing modern catalytic methods.

Cyclization Reactions

Cyclization reactions are a cornerstone in the synthesis of the this compound core, involving the formation of the six-membered ring through intramolecular bond formation.

This method is considered a primary and biomimetic strategy for synthesizing 4-hydroxy-2-pyrones, mirroring processes observed in nature mediated by polyketide synthases mdpi.comdntb.gov.ua. The general approach involves the condensation of acetoacetic esters or their protected derivatives to form 1,3,5-tricarbonyl compounds, which then undergo cyclization.

The preparation often begins with the Claisen condensation of substituted acetoacetic esters. Strong bases such as lithium diisopropylamide (LDA), n-butyllithium (n-BuLi), lithium bis(trimethylsilyl)amide (LiHMDS), or sodium bis(trimethylsilyl)amide (NaHMDS) are frequently employed to generate the necessary carbanions for condensation mdpi.com. Alternatively, active carboxylic acid derivatives, like 2-methylmalonyl chloride, can be used in conjunction with acetoacetic ester derivatives mdpi.com.

A typical pathway involves the condensation of acetoacetic ester derivatives with aldehydes, often facilitated by bases like sodium hydride or n-butyllithium, followed by an oxidation step. The cyclization of these tricarbonyl intermediates, or their protected forms, can be catalyzed by bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in various solvents, yielding 4-hydroxy-2-pyrones in good to excellent yields (60–100%) mdpi.com. For instance, the use of 2-methylacetoacetic ester is common when targeting natural compounds with a 3-methyl-4-hydroxy-2-pyrone motif mdpi.com.

Table 1: Examples of 4-Hydroxy-2-pyrone Synthesis via Cyclization of 1,3,5-Tricarbonyl Compounds

| Starting Materials | Reagents/Conditions | Product Type | Yield Range | Citation |

| Acetoacetic ester derivatives, Aldehydes | Strong bases (LDA, n-BuLi, LiHMDS, NaHMDS), followed by oxidation | 4-Hydroxy-2-pyrones | 60-100% | mdpi.com |

| Acetoacetic ester derivatives, Active carboxylic acid derivatives | Strong bases (e.g., LDA), followed by cyclization | 4-Hydroxy-2-pyrones | - | mdpi.com |

| Ketoesters | Carbonyldiimidazole (CDI) in THF at room temperature | 4-Hydroxy-2-pyrones | - | mdpi.com |

| 2-Arylacetic acids | Arylacetyl chlorides (in situ), base-catalyzed intramolecular Claisen condensation | 3-Aryl-4-hydroxy-2-pyrones | - | mdpi.com |

| Triacetic acid lactone, 3-bromocyclohexene | Acetone, K₂CO₃, followed by Claisen rearrangement | 3-Cyclohexenyl-4-hydroxy-2-pyrones | - | mdpi.com |

Synthetic equivalents of dicarbonyl compounds, including acetals, can also serve as precursors for pyrone synthesis. While the specific details for this compound from acetals are less elaborated in the provided snippets, the general concept involves using these protected carbonyl functionalities in cyclization strategies. One study mentions the annulation reaction of 2-C-formyl glycals with 4-hydroxy-6-methyl-2H-pyran-2-one, leading to polycyclic acetal-fused pyrano[3,2-c]pyrane-5(2H)-one derivatives acs.org. This indicates that acetal (B89532) structures can be incorporated into more complex pyranone-related ring systems.

The cyclization of acetylenic 1,3-dicarbonyl compounds, particularly in the presence of gold complexes, offers a sophisticated route to 3,6-disubstituted 4-hydroxy-2-pyrones mdpi.com. This method typically involves gold(I) catalysis, where the catalyst coordinates to the triple bond, initiating a 6-endo-dig cyclization via intramolecular attack of an oxygen atom. Subsequent heterolysis of an O–R bond and protonation yields the desired 4-hydroxy-2-pyrone product mdpi.com. This approach has been instrumental in the total synthesis of various natural products, including neurymenolide A and verticipyrone mdpi.com.

Table 2: Gold-Catalyzed Cyclization of Acetylenic 1,3-Dicarbonyl Compounds

| Starting Material | Catalyst | Product Type | Key Feature | Citation |

| Acetylenic 1,3-dicarbonyl compounds (35) | Gold(I) complexes | 3,6-Disubstituted 4-hydroxy-2-pyrones (36) | 6-endo-dig cyclization, alkyl group of ester critical for transformation. | mdpi.com |

| Acetylenic 1,3-dicarbonyl compounds | Gold-based carbophilic catalyst | 4-Hydroxy-2-pyrones | Involves π-complex formation and intramolecular oxygen attack. | mdpi.com |

Syntheses Based on Ketenes

Ketenes, highly reactive intermediates, can also participate in [4+2] cycloaddition reactions for the synthesis of 2-pyrones, although this method is less frequently cited than others mdpi.comdntb.gov.ua. Recent advancements have seen the use of stable ketenes in reactions with dicarbonyl compounds, yielding 4-hydroxy-2-pyrones in good yields mdpi.com. For example, the reaction of ketenes with acetoacetic acid derivatives has been reported mdpi.com. Furthermore, novel routes involving silyl (B83357) ketenes have emerged, such as the thermal rearrangement of a trimer derived from tert-butyl diphenyl silyl ketene (B1206846), leading to highly functionalized 2-pyranones bearing multiple silyl groups acs.org. This method provides access to complex pyranone structures under transition metal-free conditions acs.org.

Table 3: Synthesis of 4-Hydroxy-2-pyrones Using Ketenes

| Starting Materials | Reagents/Conditions | Product Type | Yield Range | Citation |

| Stable ketenes, Dicarbonyl compounds | Reaction conditions vary | 4-Hydroxy-2-pyrones | Good | mdpi.com |

| tert-Butyl diphenyl silyl ketene | Alkoxide catalyst, followed by thermal rearrangement | Highly functionalized 2-pyranones with silyl groups | >75% | acs.org |

| Malonyl chloride, Methyl acetoacetate | Reaction conditions vary | 5-Carbomethoxy-4-hydroxy-6-methyl-2H-pyran-2-one | 58% | mdpi.com |

Carbonylation of α-Chloroketones

Palladium-catalyzed carbonylation of α-chloroketones represents a direct and efficient method for synthesizing 3-acyl-4-hydroxy-2-pyrones mdpi.com. This process typically involves the use of palladium(II) acetate (B1210297) as a catalyst in the presence of a base like triethylamine (B128534) in a solvent such as tetrahydrofuran (B95107) mdpi.com. The reaction proceeds through the formation of an acylketene intermediate, which then undergoes a [4+2]-cycloaddition to yield the target 2-pyrone. Optimal conditions, such as using palladium(II) acetate at 60 °C, minimize the formation of undesired 4-pyrone byproducts to approximately 1% mdpi.com. This method demonstrates tolerance for a variety of alkyl and aryl substituents on the α-chloroketone starting materials mdpi.com.

Table 4: Palladium-Catalyzed Carbonylation of α-Chloroketones

| Starting Material | Catalyst/Reagents | Product Type | Yield Range | Byproduct Minimization | Citation |

| α-Chloroketones (50) | Pd catalyst (e.g., Pd(OAc)₂), Triethylamine, THF | 3-Alkanoyl/3-aroyl-2-pyrones (51) | High | ~1% 4-pyrones (52) | mdpi.com |

| α-Chloroacetophenones (50) | Palladium(II) acetate, Triethylamine, Tetrahydrofuran, 60 °C | 3-Aroyl-4-hydroxy-2-pyranone derivatives (51) | High | Minimized | mdpi.com |

Compound List:

this compound

1,3,5-Tricarbonyl Compounds

Acetoacetic Esters

Acetoacetic Acid Derivatives

2-Methylmalonyl Chloride

1,3-Dicarbonyl Compounds

Acetylenic 1,3-Dicarbonyl Compounds

Ketenes

α-Chloroketones

α-Chloroacetophenones

3-Aroyl-4-hydroxy-2-pyranone derivatives

3-Alkanoyl-2-pyrones

3-Aroyl-2-pyrones

4-Pyrones

Neurymenolide A

Verticipyrone

Triacetic acid lactone

Hexafluorodehydroacetic acid

2-C-formyl glycals

4-Hydroxycoumarins

4-Hydroxy-6-methyl-2H-pyran-2-one

Pyrano[3,2-c]pyrane-5(2H)-one

Silyl ketenes

tert-Butyl diphenyl silyl ketene

5-Carbomethoxy-4-hydroxy-6-methyl-2H-pyran-2-one

3-Cyclohexenyl-4-hydroxy-2-pyrones

3-Aryl-4-hydroxy-2-pyrones

Condensation Reactions

Condensation reactions form a foundational approach for constructing the pyran-2-one ring system. A common strategy involves the cyclization of 1,3,5-tricarbonyl compounds or their protected forms, which can be viewed as biomimetic pathways mirroring processes in nature catalyzed by polyketide synthases mdpi.com. This method typically starts with the condensation of acetoacetic esters with aldehydes, often requiring strong bases like sodium hydride or organolithium reagents, followed by oxidation steps mdpi.com.

Another significant condensation approach involves the reaction of 1,3-diketones with glyoxal. While specific examples directly yielding this compound from these exact precursors are less detailed in the provided search results, the general principle of condensing dicarbonyl compounds is well-established for pyrone synthesis nih.govbeilstein-journals.org. For instance, the biosynthesis of α-pyrones often involves the condensation of two activated acyl chains, frequently in the form of β-keto intermediates, catalyzed by ketosynthases nih.govbeilstein-journals.org.

Catalytic Synthesis Protocols

Catalytic methods have revolutionized the synthesis of pyrones, offering precise control over stereochemistry and functional group tolerance.

Transition Metal Catalysis

Transition metals play a pivotal role in enabling efficient and selective pyrone synthesis.

Gold catalysis has emerged as a powerful tool for constructing α-pyrone skeletons through various cascade reactions. Gold(I) catalysts, often in combination with silver salts as co-catalysts, are effective in activating alkynes and allenes, facilitating cyclization and rearrangement pathways to form pyrones mdpi.comorganic-chemistry.orgacs.orgnih.gov. For example, gold(I)-catalyzed cascade reactions involving propiolic acids and terminal alkynes can yield α-pyrones with diverse substitution patterns organic-chemistry.orgacs.orgnih.gov. A typical mechanism involves the activation of an alkyne by a cationic gold(I) catalyst, leading to an allenyl propiolate intermediate that undergoes a 6-endo-dig cyclization to form an oxocarbenium intermediate, ultimately yielding the α-pyrone mdpi.comacs.org. This approach offers a direct route to α-pyrones from readily available starting materials acs.org. Furthermore, gold catalysis is employed in the synthesis of 3,6-disubstituted 4-hydroxy-2-pyrones from acetylenic diketones and in the self-condensation of acetylenecarboxylic acids mdpi.com.

Palladium catalysis is instrumental in the carbofunctionalization of pyrone derivatives, enabling the introduction of carbon-based substituents. Palladium-catalyzed cross-coupling reactions are widely used for synthesizing substituted 2-pyrones organic-chemistry.orgnih.gov. For instance, palladium-catalyzed cross-coupling of cyclic vinyldiazo esters with aryl iodides provides 3-aryl-2-pyrones organic-chemistry.org. Additionally, palladium catalysts can facilitate the selective carbofunctionalization of inert C(sp³)-O bonds in compounds like 4-hydroxy-2H-pyran-2-ones, leading to γ-substituted amide derivatives researchgate.net. This method involves C-H activation and β-O elimination, followed by carbofunctionalization, showcasing palladium's versatility in modifying the pyrone core researchgate.net. Palladium catalysis is also employed in carbonylation reactions of aryl tosylates and mesylates to form esters, and in the amination of pyranone units via Buchwald-Hartwig-type reactions acs.orgorganic-chemistry.orgresearchgate.net.

Iridium catalysis has proven exceptionally effective for the asymmetric synthesis of this compound derivatives, particularly through asymmetric allylic substitution (AAS) reactions researchgate.netacs.orgnih.govscispace.commathnet.ru. These methods allow for the direct and efficient catalytic asymmetric Friedel-Crafts-type allylation using allyl alcohols researchgate.netacs.orgnih.gov. The reactions typically yield allylation products with good to high yields (up to 96%) and excellent enantioselectivities (greater than 99% ee) researchgate.netacs.orgnih.gov. This approach provides a novel asymmetric synthetic strategy for exploring pyranone derivatives, offering significant potential for organic synthesis and pharmaceutical chemistry researchgate.netacs.orgnih.gov. The mechanism often involves the formation of chiral iridium complexes that facilitate the stereoselective allylation researchgate.netacs.orgnih.govscispace.comsioc-journal.cn. Furthermore, iridium-catalyzed asymmetric allylic substitution is a key methodology for synthesizing chiral compounds, with recent advances focusing on synergetic catalysis involving organocatalysts or other transition metals to expand the scope and stereoselectivity sioc-journal.cn.

Organocatalysis

Organocatalysis offers a metal-free alternative for the synthesis of pyrones, often providing high levels of stereocontrol. While specific examples of L-proline catalysis for this compound are not extensively detailed in the provided search results, organocatalysis in general plays a role in pyrone synthesis. For instance, chiral N-heterocyclic carbenes (NHCs) have been utilized in cycloaddition/cyclization reactions to synthesize axially chiral α-pyrones nih.gov. Dienamine catalysis, employing Jørgensen-Hayashi-type catalysts, has also been used to achieve asymmetric Diels-Alder reactions with electron-deficient pyrones, generating optically active bicyclic lactones with good to excellent diastereo- and enantiocontrol rsc.orgresearchgate.net.

Heterogeneous Catalysis (e.g., Nanomagnetic Solid Acid Catalysts)

Heterogeneous catalysis offers significant benefits, including ease of separation and recyclability, making it an attractive approach for sustainable synthesis. Nanomagnetic solid acid catalysts have emerged as powerful tools for promoting reactions leading to pyran derivatives. For instance, catalysts like Fe₃O₄@SiO₂/(CH₂)₃-[imidazolium-SO₃H]Cl have demonstrated robust catalytic capabilities in the synthesis of arylbispyranylmethane derivatives, which incorporate the 4-hydroxy-6-methyl-2H-pyran-2-one moiety cdnsciencepub.comresearchgate.net. These catalysts, often prepared by immobilizing acidic groups onto magnetic nanoparticles, facilitate reactions under mild and green conditions, with the magnetic core allowing for straightforward catalyst recovery and reuse over multiple cycles cdnsciencepub.comresearchgate.netmdpi.comencyclopedia.pubmdpi.comnih.gov. For example, Fe₃O₄@SiO₂/(CH₂)₃-[imidazolium-SO₃H]Cl has been successfully recycled at least eight times in the synthesis of arylbispyranylmethanes from aromatic aldehydes and 4-hydroxy-6-methyl-2H-pyran-2-one researchgate.net. Similarly, NbCl₅ functionalized perlite (B1173460) has been employed as a recyclable heterogeneous catalyst for pyran synthesis, showing efficiency for up to five runs and simplifying the reaction protocol with minimal chemical waste and high yields mdpi.com.

Microwave-Assisted Synthesis

Microwave irradiation has proven to be a highly efficient method for accelerating the synthesis of various pyran-2-one derivatives. This technique significantly reduces reaction times and often leads to improved yields compared to conventional heating methods arkat-usa.orgclockss.orgresearchgate.netmdpi.com. For example, microwave-assisted conditions have been shown to be very effective for constructing the 2H-pyran-2-one skeleton, which is important in both nature and synthetic chemistry arkat-usa.org. In one study, microwave irradiation reduced reaction times for forming 2-formimidate-3-carbonitrile derivatives from hours to mere minutes, while maintaining high yields mdpi.com. Furthermore, microwave-assisted multicomponent reactions (MCRs) offer a green and efficient route to various heterocyclic compounds, including pyran derivatives, often under solvent-free conditions beilstein-journals.org.

Intramolecular Reformatsky Reactions

The intramolecular Reformatsky reaction is a well-established method for constructing lactone rings, including the pyran-2-one system. This reaction typically involves the zinc-mediated cyclization of α-haloesters. For instance, the synthesis of 3,6-dialkyl-5,6-dihydro-4-hydroxy-pyran-2-ones, important precursors for compounds like tetrahydrolipstatin, often utilizes intramolecular Reformatsky reactions of α-haloesters google.com. The reaction proceeds via the formation of an α-magnesium halide ester species, which then undergoes intramolecular cyclization google.com. While traditionally zinc is used, other metals like lithium, sodium, and potassium, as well as amalgams of zinc, can also be employed google.com. The Reformatsky reaction is a valuable tool for C-C bond formation, yielding β-hydroxy esters, which are crucial intermediates in natural product synthesis and pharmaceuticals theaic.orgbyjus.comresearchgate.net.

Stereoselective and Enantioselective Synthesis

The introduction of chirality into this compound derivatives is critical for their biological activity, necessitating precise control over stereochemistry.

Control of Chiral Centers and Diastereoselectivity

Many derivatives of this compound possess chiral centers, making diastereoselective synthesis paramount. For example, certain trans-6-[2-(3- or 4-carboxamido-substituted pyrrol-1-yl)alkyl]-4-hydroxypyran-2-ones have two asymmetric carbon centers, leading to four possible isomers (R-cis, S-cis, R-trans, S-trans) google.comgoogle.com. Controlling the relative stereochemistry during cyclization is key to obtaining the desired isomers. For instance, annulation reactions involving 2-C-formyl glycals with 4-hydroxy-6-methyl-2H-pyran-2-one can lead to polycyclic acetal-fused pyranopyrones with excellent diastereoselectivity, influenced by the stereogenic center of the glycal acs.orgnih.gov. The use of chiral auxiliaries or specific reaction conditions can dictate the stereochemical outcome of these cyclization processes, ensuring the formation of specific diastereomers google.comethz.chrsc.org.

Asymmetric Functionalization Techniques

Asymmetric functionalization techniques aim to produce enantiomerically enriched products. Iridium-catalyzed asymmetric allylic substitution reactions have emerged as a powerful strategy for the direct and efficient asymmetric allylation of this compound derivatives using allyl alcohols researchgate.netacs.orgnih.gov. These methods can achieve high yields (up to 96%) and excellent enantioselectivities (greater than 99% ee) researchgate.netacs.orgnih.gov. This provides a novel asymmetric synthetic strategy for exploring pyranone derivatives, offering significant potential for applications in organic synthesis and pharmaceutical chemistry researchgate.netacs.orgnih.gov. Furthermore, asymmetric synthesis can be achieved by enantioselectively reducing β-ketoesters to β-hydroxy esters, which are common intermediates in the synthesis of chiral lactones google.comgoogle.com.

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly integrated into the synthesis of this compound and its derivatives to minimize environmental impact. This includes the use of heterogeneous catalysts that are recyclable and reusable, reducing waste cdnsciencepub.comresearchgate.netmdpi.comencyclopedia.pubmdpi.comnih.gov. Microwave-assisted synthesis, often performed under solvent-free conditions, also contributes to greener protocols by reducing energy consumption and reaction times mdpi.combeilstein-journals.org. The development of one-pot, multi-component reactions that proceed in environmentally benign solvents, such as water, further enhances sustainability samipubco.comrsc.org. For example, a green procedure for synthesizing 2-amino-4H-pyrans uses nano-SnO₂ as a recyclable catalyst in aqueous media, offering high yields, operational simplicity, and reduced waste samipubco.com. Similarly, the use of furfuryl alcohol, a renewable resource, as a starting material for 6-substituted 2-pyrones exemplifies the adoption of biomass-derived feedstocks acs.org.

Reactivity and Chemical Transformations of 4 Hydroxypyran 2 One

Pyrone Ring Modifications and Functionalizations

The 4-hydroxy-2-pyrone scaffold can be readily modified through various reactions that target the carbon atoms of the ring or the hydroxyl group. These functionalizations are key to synthesizing natural products and other bioactive compounds. beilstein-journals.orgresearchgate.net

The electronic structure of 4-hydroxypyran-2-one, particularly its enol form, facilitates electrophilic substitution reactions. wikipedia.org The C3 and C5 positions of the pyrone ring are nucleophilic, making them susceptible to attack by electrophiles. researchgate.net This reactivity allows for the selective introduction of functional groups onto the ring. wikipedia.org Common electrophilic substitution methods for functionalizing the pyrone ring include halogenation reactions, such as bromination and iodination, which install useful handles for further synthetic transformations. researchgate.netwikipedia.org

This compound can participate as a nucleophile in Michael addition reactions, a type of conjugate addition. beilstein-journals.orgcommonorganicchemistry.com Specifically, it engages in oxa-Michael additions, where the oxygen of the hydroxyl group acts as the nucleophile, attacking an activated alkene (a Michael acceptor). beilstein-journals.orgwikipedia.org This reaction provides an efficient method for O-functionalization under mild conditions, forming complex 2-pyronyl ethers which are structural motifs in a number of natural products. beilstein-journals.orgwikipedia.orgyork.ac.uk

Research has been conducted to optimize the conditions for the Michael addition of 4-hydroxy-6-methyl-2-pyrone (B586867) to methyl propiolate. beilstein-journals.org The findings indicate that temperature and reaction time significantly influence the product yield. beilstein-journals.org

| Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Et3N | 25 | 24 | 42 |

| Et3N | 50 | 24 | 67 |

| Et3N | 50 | 48 | 82 |

| DBU | 25 | 24 | 55 |

Acylation and alkylation reactions are established methods for modifying the this compound ring. researchgate.net These transformations involve the introduction of acyl and alkyl groups, respectively, onto the carbon framework of the pyrone. This functionalization is often used in the synthesis of more complex molecules derived from readily available pyrones like triacetic acid lactone and dehydroacetic acid. researchgate.net While O-functionalization with simple alkyl or acyl halides is common, direct C-alkylation of the ring provides an alternative route to substituted pyrones. beilstein-journals.org For instance, a one-pot silyl-protection of the hydroxyl group, followed by lithiation and alkylation, has been used to modify the side-chain at the C6 position. beilstein-journals.org

Selective carbofunctionalization, the formation of new carbon-carbon bonds at specific positions, is a powerful strategy for elaborating the this compound core. Palladium-catalyzed reactions are particularly prominent in this area. researchgate.net

One advanced method involves the palladium-catalyzed selective carbofunctionalization of inert C(sp³)–O bonds in aliphatic amides, using 4-hydroxy-2H-pyran-2-ones as nucleophilic reagents. researchgate.netresearchgate.net This strategy proceeds through a sequence of C–H activation, β-O elimination, and hydrocarbofunctionalization to create novel γ-substituted carboxylic acid derivatives. researchgate.net

Furthermore, direct C-H functionalization offers an atom-economical approach to modify the pyrone ring. york.ac.uk Palladium catalysis can achieve regioselective C-H functionalization at the C3 position of 2-pyrones. york.ac.uknih.gov Cross-coupling reactions, which typically require a pre-functionalized pyrone (e.g., a halide or triflate), are also widely used. york.ac.uk The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, has been successfully employed to synthesize 4-aryl substituted α-pyrones from 4-tosyl-α-pyrone and protected arylboronic acids. beilstein-journals.orgnih.gov This demonstrates a versatile route for creating C-C bonds at the C4 position. nih.gov

Cascade and Multicomponent Reactions Involving this compound

The reactivity of this compound makes it an ideal substrate for cascade and multicomponent reactions, where multiple bond-forming events occur in a single pot. nih.gov These processes allow for the rapid assembly of complex molecular structures from simple starting materials. nih.gov

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, typically followed by dehydration. organic-chemistry.org 4-Hydroxy-6-methyl-2-pyrone can serve as the active methylene (B1212753) component, reacting at its C3 position with various aldehydes under Knoevenagel conditions. commonorganicchemistry.com

This initial condensation generates a highly electrophilic intermediate that can trigger subsequent reactions in a cascade fashion. commonorganicchemistry.com For example, the Knoevenagel condensation of 4-hydroxy-6-methyl-2H-pyran-2-one with arylaldehydes can be followed by a further addition of another molecule of the pyrone, leading to substituted 3,3'-(arylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) derivatives. nih.gov In reactions with salicylaldehydes, the cascade proceeds through a subsequent rearrangement to form 3-acetoacetylcoumarins. nih.gov These electrochemically induced multicomponent reactions demonstrate the utility of Knoevenagel pathways for assembling complex heterocyclic systems like pyrano[4,3-b]pyrans from simple precursors. nih.gov

Ring-Opening Transformations

The 2-pyrone ring is susceptible to nucleophilic attack at the electrophilic carbon centers, primarily C2, C4, and C6. Such reactions can lead to the opening of the lactone ring, providing a versatile pathway to various acyclic compounds or serving as a strategy for rearrangement into different heterocyclic structures. researchgate.net The presence of both a conjugated system and a lactone functionality within the ring contributes to its susceptibility to these transformations. These reactions represent a powerful tool in heterocyclic chemistry, allowing the conversion of the pyran-2-one core into new molecular architectures using straightforward procedures. researchgate.net

The course of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions. For instance, reactions with nitrogen nucleophiles like hydrazines can lead to the opening of the lactone ring, followed by intramolecular condensation to form new heterocyclic systems such as pyrazoles. researchgate.net The flexibility of the intermediate formed after the initial ring-opening allows for various subsequent cyclization possibilities. researchgate.net Similarly, other nucleophiles can be employed to generate a wide array of functionalized acyclic structures. This reactivity underscores the utility of this compound derivatives as precursors for complex molecules. encyclopedia.pub

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product that incorporates atoms from all starting materials. researchgate.netnih.gov this compound and its derivatives, such as 4-hydroxy-6-methyl-2H-pyran-2-one (triacetic acid lactone), are excellent substrates for such reactions due to their activated methylene group and 1,3-dicarbonyl-like reactivity. researchgate.netnih.gov

A common MCR involving this scaffold is its reaction with an aldehyde and an active methylene compound, such as malononitrile (B47326). nih.gov The reaction mechanism typically proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, catalyzed by a base. wikipedia.orgsigmaaldrich.com This is followed by a Michael addition of the this compound enolate to the resulting electron-deficient alkene. The final step involves an intramolecular cyclization and dehydration to yield a complex heterocyclic product. nih.gov These reactions are valued for their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. researchgate.net

Derivatization and Analogue Synthesis

The inherent reactivity of the this compound ring system allows for its extensive use in the synthesis of more complex and diverse chemical structures, particularly fused polycyclic systems.

Formation of Complex Polycyclic Systems

The pyrano[4,3-b]pyran framework can be efficiently constructed using a one-pot, three-component reaction involving 4-hydroxy-6-methyl-2H-pyran-2-one, an aromatic aldehyde, and malononitrile. researchgate.net An electrocatalytic chain process has been developed that facilitates this transformation under mild conditions. In this process, the reaction cascade leads to the formation of 4-aryl-2-amino-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitriles in high yields. researchgate.net This method represents a novel and green synthetic strategy, combining the efficiency of MCRs with the ecological benefits of electrocatalysis to produce cyano-functionalized pyrano[4,3-b]pyran systems. researchgate.net

| Aldehyde (Ar-CHO) | Product | Yield (%) |

|---|---|---|

| Benzaldehyde | 4-Phenyl-2-amino-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile | 93 |

| 4-Methylbenzaldehyde | 4-(4-Tolyl)-2-amino-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile | 91 |

| 4-Methoxybenzaldehyde | 4-(4-Methoxyphenyl)-2-amino-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile | 89 |

| 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-2-amino-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile | 92 |

| 2-Chlorobenzaldehyde | 4-(2-Chlorophenyl)-2-amino-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile | 86 |

The synthesis of tetrahydrobenzo[b]pyran derivatives is a well-established multicomponent reaction that typically involves the condensation of an aromatic aldehyde, malononitrile, and a cyclic 1,3-dicarbonyl compound such as dimedone or 1,3-cyclohexanedione. nih.govrsc.orgajgreenchem.comnih.gov This reaction proceeds under various catalytic conditions to afford the corresponding 2-amino-4-aryl-tetrahydrobenzo[b]pyran-3-carbonitriles in high yields. researchgate.netscielo.br The reaction mechanism follows the sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization. nih.gov

While this compound possesses 1,3-dicarbonyl-like reactivity, its use in a similar three-component reaction with an aldehyde and malononitrile does not lead to a benzofused system but rather to the formation of the pyrano[4,3-b]pyran scaffold, as detailed in the previous section. researchgate.net The formation of the tetrahydrobenzo[b]pyran core specifically relies on the use of a cyclohexane-based dicarbonyl precursor.

In the absence of a third reactive component like malononitrile, this compound can undergo a direct condensation reaction with aromatic aldehydes. This reaction leads to the formation of symmetrical products known as arylbispyranylmethanes, specifically substituted 3,3'-(arylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-ones). researchgate.net The reaction involves a Knoevenagel-type condensation of the aldehyde with two equivalents of the pyrone. The active methylene group at the C3 position of each pyrone unit participates in the condensation with the aldehyde's carbonyl group, resulting in a diaryl-like methane (B114726) structure where two pyrone rings are linked by an aryl-substituted methylene bridge. This transformation can also be promoted effectively using electrocatalytic methods. researchgate.net

| Aldehyde (Ar-CHO) | Product | Yield (%) |

|---|---|---|

| Benzaldehyde | 3,3'-(Phenylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) | 85 |

| 4-Methylbenzaldehyde | 3,3'-((4-Tolyl)methylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) | 89 |

| 4-Methoxybenzaldehyde | 3,3'-((4-Methoxyphenyl)methylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) | 91 |

| 4-Chlorobenzaldehyde | 3,3'-((4-Chlorophenyl)methylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) | 88 |

| 3-Nitrobenzaldehyde | 3,3'-((3-Nitrophenyl)methylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) | 86 |

Modification of Side Substituents

The this compound ring can undergo various reactions to modify its side substituents, enhancing its utility as a synthetic intermediate. These reactions primarily involve electrophilic substitution at the nucleophilic carbon positions of the ring or functionalization of the 4-hydroxy group. mdpi.comencyclopedia.pub

Acylation: The acylation of 4-hydroxy-6-methyl-2-pyrone with aliphatic acid anhydrides or acid chlorides in trifluoroacetic acid initially produces the corresponding O-acyl derivative (ester) at the 4-position. researchgate.net Depending on the reaction conditions and the specific acyl group, this ester can then undergo a rearrangement, such as a Fries rearrangement, to yield the C-acylated product, the corresponding 3-acylpyrone. researchgate.net With aromatic acid chlorides, the O-acyl ester is typically the sole product, but it can be subsequently rearranged to the 3-acylpyrone using a Lewis acid catalyst like aluminum chloride. researchgate.net

Alkylation: The 4-hydroxy group can be O-functionalized through reactions like the Mitsunobu reaction and oxa-Michael additions. beilstein-journals.org These mild reactions allow for the introduction of a wide range of functional groups. For instance, Mitsunobu reactions with various alcohols in the presence of triphenylphosphine (B44618) and a dialkyl azodicarboxylate afford 2-pyronyl ethers in good yields. beilstein-journals.org Oxa-Michael addition with propiolate esters in the presence of a base like triethylamine (B128534) also yields functionalized ethers. beilstein-journals.org Furthermore, alkyl groups at the C-6 position can be introduced by first protecting the 4-hydroxy group (e.g., as a silyl (B83357) ether), followed by lithiation and reaction with an alkyl halide. beilstein-journals.org

| Reaction Type | Reagents | Position of Modification | Product Type |

|---|---|---|---|

| Acylation (Aliphatic) | Aliphatic Acid Anhydride/Chloride, Trifluoroacetic Acid | C-3 and O-4 | 3-Acylpyrone (via O-acyl intermediate) |

| Acylation (Aromatic) | Aromatic Acid Chloride, Pyridine | O-4 | 4-Aroyloxy-2-pyrone (Ester) |

| Fries Rearrangement | Aluminum Chloride (on 4-Aroyloxy-2-pyrone) | C-3 | 3-Aroylpyrone |

| O-Alkylation (Mitsunobu) | Alcohol, PPh3, DIAD | O-4 | 2-Pyronyl Ether |

| O-Alkylation (Michael Add.) | Propiolate Ester, Triethylamine | O-4 | Functionalized 2-Pyronyl Ether |

| C-Alkylation | 1. HMDS; 2. BuLi; 3. Alkyl Halide | C-6 | 6-Alkyl-4-hydroxy-2-pyrone |

Tautomerism and Isomerism in this compound Systems

Keto-Enol Tautomeric Forms

This compound exists in a tautomeric equilibrium between two primary forms: the 4-hydroxy-2-pyrone (enol form) and the pyran-2,4-dione (keto form). For most simple pyrones, the equilibrium strongly favors the aromatic 4-hydroxy-2-pyrone tautomer. encyclopedia.pub This preference is attributed to the stability gained from the conjugated π-electron system within the ring, which imparts a degree of aromatic character. encyclopedia.pub

The position of this equilibrium can be influenced by factors such as the solvent and the nature of substituents on the pyrone ring. In derivatives like 4-hydroxyquinolones, which share a similar structural feature, the equilibrium between the enol (4-hydroxyquinoline) and keto (4-quinolone) forms is determined by the potential for internal hydrogen bonding. Spectroscopic and crystallographic data show that substituents capable of acting as hydrogen bond acceptors at the 3-position favor the enol form, whereas similar substituents at the 2- or 8-position shift the equilibrium toward the keto form due to extended conjugation and different hydrogen bonding patterns. nih.gov These principles are also applicable to the this compound system, where intramolecular hydrogen bonding and substituent effects play a crucial role in determining the predominant tautomeric form.

Conformational Isomers and Stereoisomeric Configurations

The this compound ring is largely planar due to the sp² hybridization of its constituent atoms and the conjugated double bond system. Consequently, it does not exhibit the distinct conformational isomerism (e.g., chair and boat forms) characteristic of saturated cyclic systems like cyclohexane. The primary conformational flexibility arises from the orientation of substituents attached to the ring.

While this compound itself is an achiral molecule and does not have stereoisomers, the introduction of chiral centers through chemical reactions leads to stereoisomeric products. For instance, diastereoselective reactions have been reported involving the condensation of 4-hydroxypyran-2-ones with enantiopure chiral aldehydes derived from carbohydrates. These reactions can proceed with high diastereoselectivity, yielding specific stereoisomeric pyrano-pyrone products. The stereochemical outcome is influenced by the stereogenic centers present in the reacting aldehyde, demonstrating that the pyrone can be used as a scaffold to build complex chiral molecules.

Furthermore, under specific conditions such as UV irradiation in a low-temperature matrix, derivatives like 4-hydroxy-6-methyl-α-pyrone can undergo photoisomerization to form valence isomers, such as a Dewar valence isomer, or ring-opened species like a conjugated aldehyde-ketene. These are constitutional isomers, not stereoisomers, that result from a significant rearrangement of the bonding framework.

| Isomer Type | Description | Relevance to this compound |

|---|---|---|

| Keto-Enol Tautomers | Constitutional isomers that readily interconvert via proton transfer. | Exists as an equilibrium between 4-hydroxy-2-pyrone (enol) and pyran-2,4-dione (keto) forms. The enol form is generally favored. |

| Conformational Isomers | Isomers that differ by rotation about single bonds. | Not significant for the largely planar pyrone ring itself, but relevant for the orientation of non-planar side substituents. |

| Stereoisomers (Diastereomers) | Stereoisomers that are not mirror images of each other. | Formed when this compound reacts with other chiral molecules, leading to products with multiple chiral centers. |

| Valence Isomers | Constitutional isomers that differ in bonding, interconvertible via pericyclic reactions. | Can be formed photochemically (e.g., Dewar isomers) from related pyrone structures under specific conditions. |

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and Raman spectroscopy, are crucial for identifying the functional groups present in 4-Hydroxypyran-2-one and understanding its molecular vibrations.

FT-IR spectroscopy provides information about the vibrational modes of molecules, which are characteristic of specific functional groups. For this compound, key absorption bands are observed that correspond to its structural components. While specific detailed peak assignments for this compound itself are not directly detailed in the provided search results, related compounds and derivatives show characteristic absorptions. For instance, studies on dehydroacetic acid derivatives mention broad OH stretching bands around 3447 cm⁻¹ and carbonyl (C=O) stretching vibrations in the range of 1727-1641 cm⁻¹ scialert.net. The presence of a hydroxyl group is indicated by a broad absorption in the O-H stretching region, typically around 3200-3400 cm⁻¹ scialert.net. The carbonyl group of the pyran-2-one ring is expected to show a strong absorption in the 1650-1750 cm⁻¹ region scialert.net.

Table 1: Characteristic FT-IR Absorption Bands (Representative for Dehydroacetic Acid Derivatives)

| Functional Group / Vibration | Approximate Wavenumber (cm⁻¹) | Reference(s) |

| O-H Stretching (broad, H-bonded) | 3200-3447 | scialert.net |

| C=O Stretching (lactone carbonyl) | 1641-1683 | scialert.net |

Raman spectroscopy complements FT-IR by providing complementary vibrational information, particularly for symmetric vibrations and molecular skeletons. Similar to FT-IR, specific detailed assignments for this compound are sparse in the provided snippets. However, studies on related pyranone structures indicate that Raman spectroscopy can identify characteristic ring vibrations and C=O stretching modes scifiniti.comresearchgate.netresearchgate.net. For example, the bending vibrations of methyl and methylene (B1212753) groups are typically observed in the 1460–1340 cm⁻¹ region scifiniti.com. The intramolecular hydrogen bond, a key feature in this compound, can also be characterized by IR spectroscopy, implying similar information can be gained from Raman studies scifiniti.comresearchgate.net.

Computational and Theoretical Studies of 4 Hydroxypyran 2 One

Molecular Modeling and Simulation

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational technique used to determine the most stable arrangement of atoms in a molecule by minimizing its potential energy. This process identifies stationary points on the molecular potential energy surface, yielding equilibrium structures and providing insights into molecular conformations qcware.com. For 4-Hydroxypyran-2-one, such optimizations help in understanding its preferred three-dimensional shape and the energy landscape associated with different arrangements of its atoms.

Studies on related pyranone structures have employed various methods for geometry optimization. For instance, density functional theory (DFT) calculations, utilizing functionals like B3LYP with basis sets such as 6-31G(d,p), have been used to obtain optimized geometries mdpi.comqu.edu.qaresearchgate.net. These optimizations are critical for subsequent analyses, including the prediction of spectroscopic properties and reaction mechanisms. The process involves iteratively adjusting atomic positions using gradient-based methods until forces on atoms are minimized, thereby locating the lowest energy conformation qcware.com. Conformational analysis, often following geometry optimization, explores the various spatial arrangements a molecule can adopt, identifying stable conformers and their relative energies uni-muenchen.de.

Tautomeric Equilibrium Studies and Population Calculations

This compound, like many compounds with hydroxyl and carbonyl groups in proximity, can potentially exist in different tautomeric forms. Tautomerism involves the migration of a proton and a change in the location of a double bond, leading to structural isomers. Theoretical studies can elucidate the relative stability of these tautomers and predict their populations under specific conditions.

Research on related compounds, such as 3-hydroxypyran-4-one derivatives, has explored phenomena like excited-state intramolecular proton transfer (ESIPT) rsc.org and enol-hydrazinium tautomerism qu.edu.qa. These studies often employ DFT calculations to map potential energy surfaces and identify transition states for proton transfer, thereby characterizing the tautomeric equilibrium. While direct population calculations for this compound's tautomers are not extensively detailed in the provided snippets, the methodologies used for similar systems, involving quantum chemical calculations, are applicable for determining the dominant tautomeric forms and their relative abundances mdpi.comqu.edu.qarsc.org.

Molecular Docking Simulations of Chemical Interactions (e.g., ligand-receptor binding)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand to a receptor, typically a protein. This simulation helps in understanding molecular recognition processes and is widely applied in drug discovery to identify potential drug candidates that bind to specific biological targets openaccessjournals.com.

Studies involving pyranone scaffolds have utilized molecular docking extensively. For example, derivatives of 3-hydroxy-pyran-4-one have been investigated as potential HIV-1 integrase inhibitors, employing docking simulations to predict binding modes and affinities within the enzyme's active site nih.govfrontiersin.orgnih.govresearchgate.net. These simulations often use software like Glide nih.govfrontiersin.orgresearchgate.net with scoring functions (e.g., Glide XP) to rank potential binders. Quantum Polarized Ligand Docking (QPLD) has also been employed to refine docking predictions nih.govfrontiersin.org. Other applications include docking against targets like HDAC2, where binding energies are calculated to assess ligand-receptor interactions ajchem-a.com. While these studies often focus on derivatives, the underlying principles and methodologies are directly applicable to understanding how this compound itself might interact with biological targets.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a temporal perspective on molecular behavior, simulating the movement of atoms and molecules over time based on classical mechanics. This allows for the study of dynamic processes, conformational changes, and the stability of molecular complexes.

MD simulations have been employed in various contexts relevant to pyranone chemistry. For instance, studies on engineered fatty acid synthases (FAS) involved MD simulations to analyze the binding of acyl-ACP to modified domains, providing insights into protein-ligand interactions mpg.de. In the realm of drug discovery, MD simulations have been used to study the dynamics of protein-ligand complexes, such as those involving HIV-1 integrase inhibitors derived from pyranones nih.govfrontiersin.orgnih.gov. These simulations typically use force fields like OPLS or CHARMM nih.govfrontiersin.orgmdpi.com and software such as Gromacs ajchem-a.com. Analysis metrics commonly include Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess structural stability and flexibility, as well as Solvent Accessible Surface Area (SASA) ajchem-a.com. Simulations are often run for nanoseconds to microseconds to capture relevant dynamic events nih.gov.

Structure-Based Combinatorial Library Design

Structure-based combinatorial library design is a computational strategy that leverages the known three-dimensional structure of a target (e.g., a protein) to design and generate large collections (libraries) of potential ligands. This approach aims to accelerate the lead optimization process by systematically exploring chemical space around a core scaffold.

The design of novel HIV-1 integrase inhibitors has utilized this approach with pyranone scaffolds nih.govfrontiersin.orgnih.gov. By combining combinatorial library enumeration with docking and molecular dynamics simulations, researchers can identify optimal modifications to a lead compound to enhance potency and drug-like properties. Tools like CombiGlide nih.govfrontiersin.org are employed to generate these virtual libraries, allowing for the rapid exploration of numerous derivatives based on a core structure like that of this compound or its related analogs.

In Silico Models of Catalytic Networks

The development of in silico models for catalytic networks allows for the simulation and understanding of complex biochemical pathways. In the context of pyranone chemistry, such models have emerged from efforts to engineer biological systems for specific product synthesis.

One notable example involves the engineering of fatty acid synthases (FAS) for the biosynthesis of polyketides, including compounds like 6-heptyl-4-hydroxypyran-2-one mpg.deresearchgate.net. This research culminated in the development of an "in silico model of the FAS catalytic network" mpg.de. Such models aim to represent the cascade of enzymatic reactions and intermediate transformations, enabling predictions about pathway flux, enzyme efficiency, and the impact of genetic or environmental modifications on product yield. These models are built upon experimental data and computational simulations to mimic the intricate workings of biological catalysis.

Biosynthetic Pathways and Biotechnological Production

Natural Occurrence and Isolation from Biological Sources

4-Hydroxy-2-pyrones are secondary metabolites that are widely distributed across various biological kingdoms, having been identified in bacteria, fungi, plants, insects, and animals. mdpi.com Their roles in nature are diverse, often serving as defense molecules against competing organisms or as signaling compounds. mdpi.com The primary methods for obtaining these compounds have traditionally been isolation from natural sources and biotechnological production. mdpi.com

The simplest naturally occurring 4-hydroxy-2-pyrones, such as triacetic acid lactone and tetracetic acid lactone, were first isolated from the fungus Penicillium stipitatum in 1967. mdpi.com These discoveries were pivotal for understanding the polyketide formation pathways in nature. mdpi.com Another notable example is Germicidin (B582966), a pyranone produced by Streptomyces species like Streptomyces viridochromogenes and Streptomyces coelicolor, which acts as an autoregulator to prevent premature spore germination. vulcanchem.com Common environments for isolating microorganisms that produce these compounds include marine sediments and soil. vulcanchem.comnih.gov

| Natural 4-Hydroxypyran-2-one | Producing Organism(s) | Source Type |

| Triacetic acid lactone | Penicillium stipitatum | Fungus |

| Tetracetic acid lactone | Penicillium stipitatum | Fungus |

| Germicidin A | Streptomyces viridochromogenes, S. coelicolor, S. ambofaciens | Bacteria |

| Hispidin | Not specified | Fungus |

| 6-(3,5-dihydroxyphenyl)-4-hydroxypyran-2-one | Streptomyces venezuelae | Bacteria |

| Fusapyrone | Not specified | Not specified |

This table provides examples of naturally occurring 4-hydroxypyran-2-ones and their biological sources based on available data. mdpi.comvulcanchem.comsmolecule.comscribd.comnaturalproducts.net

Polyketide Synthase (PKS) Catalysis

The biosynthesis of 4-hydroxy-2-pyrones is predominantly catalyzed by a family of enzymes known as polyketide synthases (PKSs). mdpi.combeilstein-journals.orgnih.gov These enzymes construct polyketides through repeated decarboxylative Claisen condensations, a process that shares mechanistic similarities with fatty acid biosynthesis. beilstein-journals.orgwikipedia.org

The assembly of the polyketide chain by PKSs begins with a starter unit, typically an activated acyl-CoA such as acetyl-CoA. mdpi.combeilstein-journals.org This starter unit is condensed with multiple extender units, most commonly malonyl-CoA. mdpi.comwikipedia.org Each condensation step elongates the growing polyketide chain, which remains tethered to the enzyme complex via a thioester linkage to an acyl carrier protein (ACP) or directly to the synthase domain in some PKS types. beilstein-journals.orgwikipedia.org

The formation of the 4-hydroxy-2-pyrone ring is a conserved process involving the cyclization of a triketide intermediate (a six-carbon chain with three keto groups). nih.govresearchgate.netnih.gov This intramolecular annulation reaction not only forms the heterocyclic ring but also serves to release the final product from the enzyme. nih.govresearchgate.net

Nature employs three main types of polyketide synthases, all of which are involved in the production of pyrone-containing natural products. nih.gov

Type I PKS: These are large, multifunctional, modular proteins where each module contains a set of active sites (domains) for one cycle of polyketide chain elongation and modification. nih.govwikipedia.org The domains within a module are covalently linked. wikipedia.org Type I PKSs are responsible for synthesizing complex polyketides, and pyrone formation often occurs as a termination step catalyzed by a thioesterase (TE) domain. nih.govbeilstein-journals.org Examples of natural products with pyrone moieties produced by Type I PKSs include venemycin and myxopyronin. nih.govnih.gov

Type II PKS: In contrast to the modular Type I systems, Type II PKSs are complexes of discrete, monofunctional proteins that are used iteratively. wikipedia.orgresearchgate.net They typically synthesize aromatic polyketides. beilstein-journals.org The biosynthesis of 6-substituted aromatic 4-hydroxy-2-pyrones, such as wailupemicines, involves Type II polyketidases. mdpi.com

Type III PKS: These are the simplest PKSs, functioning as single, relatively small homodimeric enzymes. beilstein-journals.org A key feature of Type III PKSs is that they act independently of an acyl carrier protein (ACP), using acyl-CoA substrates directly. mdpi.com They are responsible for producing a variety of aromatic polyketides and represent the most common enzymatic route for the biosynthesis of 4-hydroxy-2-pyrones. mdpi.combeilstein-journals.org For instance, the production of triacetic acid lactone and germicidin is catalyzed by Type III PKSs. mdpi.comvulcanchem.com The enzyme catalyzes two condensation steps followed by an intramolecular cyclization to form the pyrone ring. mdpi.com

| PKS Type | Structure | Mechanism | Example Product(s) |

| Type I | Large, modular, multi-domain enzymes | Assembly-line catalysis; domains used once per synthesis | Venemycin, Myxopyronin |

| Type II | Dissociable complex of monofunctional proteins | Iterative use of catalytic domains | Wailupemicines, Enterocin |

| Type III | Small, homodimeric enzymes | ACP-independent; uses acyl-CoA directly; iterative | Triacetic acid lactone, Germicidin |

This interactive table summarizes the key characteristics of the three main types of polyketide synthases involved in this compound biosynthesis. mdpi.combeilstein-journals.orgnih.govwikipedia.orgnih.govresearchgate.net

Engineering of Biosynthetic Pathways for Targeted Production

The understanding of PKS-mediated biosynthesis has paved the way for metabolic and protein engineering strategies to produce valuable pyrones. mdpi.com These biotechnological approaches are attractive as they can improve production efficiency and enable the synthesis of "unnatural" or structurally novel pyrones that may be difficult to access through chemical synthesis. mdpi.comresearchgate.net

Fatty acid synthases (FAS) are large enzyme complexes that are evolutionarily and mechanistically related to PKSs. mpg.de This similarity allows for the rational engineering of FAS pathways to produce polyketides. mpg.denih.gov By inactivating specific reductive domains (like ketoacyl reductase and enoyl reductase) within the FAS machinery, the normal fatty acid synthesis cycle is disrupted, shunting the polyketide intermediates towards cyclization and pyrone formation. mpg.de

A notable success in this area was the engineering of the 1.9-MDa Corynebacterium ammoniagenes FAS. mpg.de Researchers designed a two-module system where the first engineered FAS module was optimized to produce octanoyl-CoA, and a second module elongated this intermediate without reduction, leading to the formation of the polyketide 6-heptyl-4-hydroxypyran-2-one. mpg.de Similarly, the Brevibacterium ammoniagenes FAS has been engineered to produce triacetic acid lactone (TAL) from glucose in vivo. nih.gov

Beyond the de novo synthesis of the pyrone core, enzymatic modification provides a powerful tool for structural diversification. mdpi.com The pyrone ring can be functionalized at various positions through the action of specific tailoring enzymes, which can be incorporated into engineered biosynthetic pathways. mdpi.comresearchgate.net These modifications can include methylation, glycosylation, and reduction. mdpi.com

For example, rational engineering of the active site of 2-pyrone synthase (2PS) has been used to create a biocatalytic system capable of directly generating derivatives of triacetic acid lactone (TAL) with controlled chemoselectivity. researchgate.netosti.gov By rewiring the metabolic network in E. coli to incorporate the engineered 2PS, researchers have successfully produced high-value products like kavalactone precursors. researchgate.netosti.gov This approach combines the power of enzyme engineering with metabolic pathway optimization to generate novel pyrone structures under mild, biological conditions. researchgate.netosti.gov

Advanced Applications in Chemical Science and Industry

Building Blocks for Complex Organic Synthesis

The inherent reactivity and structural features of 4-hydroxypyran-2-one and its derivatives make them highly sought-after precursors and intermediates in the synthesis of complex organic molecules, including natural products and fine chemicals.

Precursors for Specialized Chemical Structures (e.g., Natural Product Synthesis)

This compound derivatives serve as crucial starting materials or key intermediates in the synthesis of various natural products. For instance, modified pyranone structures have been identified as precursors for secondary metabolites. Research has demonstrated the synthesis of 6-benzyl-4-hydroxypyran-2-one, which is a vital precursor for the natural product aspernigrin A messiah.edu. Furthermore, the 4-hydroxy-2-pyrone scaffold itself is recognized as an attractive building block for constructing biologically significant pyran structures, aromatic compounds, polymers, and other heterocyclic systems through ring-opening transformations or modifications mdpi.com. Studies have also explored the synthesis of styrylpyrones and related compounds, such as pseudopyronines A and B, which are marine microbial metabolites with potential biological activities, from pyranone precursors mdpi.comnih.gov.

| Natural Product/Precursor | Role of this compound Derivative | Citation |

| Aspernigrin A | Precursor (6-benzyl-4-hydroxypyran-2-one) | messiah.edu |

| Styrylpyrones | Building block | mdpi.com |

| Pseudopyronines A and B | Marine microbial metabolites derived from pyranones | mdpi.comnih.gov |

Synthetic Intermediates in Fine Chemical Production

The utility of this compound extends to its role as a synthetic intermediate in the production of fine chemicals and pharmaceuticals. Specifically, dihydro-4-hydroxypyran-2-one derivatives are valuable intermediates for a range of fine chemicals and pharmaceutically active compounds google.com. For example, 3-hexyl-4-hydroxy-6-undecyl-5,6-dihydro-pyran-2-one has been utilized as a precursor in the synthesis of oxetanones, such as tetrahydrolipstatin google.com. Additionally, kojic acid and its derivatives have been employed in the synthesis of azo-dyes and other biodegradable compounds scispace.com. Kojic acid dipalmitate, a derivative, also finds application in the synthesis of antibiotic intermediates sancaiindustry.com.

| Fine Chemical/Product Class | Intermediate Role of this compound Derivative | Citation |

| Oxetanones (e.g., Tetrahydrolipstatin) | Precursor (3-hexyl-4-hydroxy-6-undecyl-5,6-dihydro-pyran-2-one) | google.com |

| Azo-dyes | Intermediate | scispace.com |

| Antibiotic Intermediates | Intermediate (Kojic Acid Dipalmitate) | sancaiindustry.com |

Catalysis and Materials Science

The chelating ability and reactive functional groups of this compound make it a valuable component in catalyst design and a subject of interest in the development of advanced materials, particularly for optoelectronic applications.

Component in Catalyst Design and Optimization

This compound, often in the form of kojic acid (KA), serves as a ligand in the development of various catalytic systems. For instance, an aluminum-based metal complex catalyst prepared using kojic acid as a ligand demonstrated high activity and selectivity in the CO2 fixation reaction with epoxides rsc.org. Copper-kojic acid complexes anchored to functionalized silica-MCM-41 have been developed as reusable nanocatalysts for the synthesis of 1H-1,2,3-triazoles via click chemistry acs.org. Furthermore, zinc triflate has been identified as an effective catalyst for the Claisen rearrangement of O-allyl kojic acid ethers, yielding C-allylated kojic acids escholarship.org. Iridium-catalyzed asymmetric allylic substitution reactions involving this compound derivatives, utilizing phosphoramidite-alkene ligands, have also been reported for efficient carbon-carbon and carbon-heteroatom bond formation researchgate.net. Palladium-catalyzed allylic alkylation has also been explored using 6-methyl-4-hydroxypyran-2-one as a starting material wgtn.ac.nz.

| Catalyst System (Metal-Ligand) | Reaction Type / Application | Key Outcome / Observation | Citation |

| Al-Kojic Acid Complex | CO2 fixation with epoxides | High activity and selectivity | rsc.org |

| Cu-KA/Silica-MCM-41 | Click reaction (triazole synthesis) | Reusable nanocatalyst, excellent yields | acs.org |

| Zn(OTf)2 / O-allyl kojates | Claisen rearrangement | Moderate to good yields of C-allylated products | escholarship.org |

| Ir-Catalyzed / Phosphoramidite-alkene ligands | Asymmetric Allylic Substitution | High yields and enantioselectivities | researchgate.net |

Q & A

Q. What are the key considerations for synthesizing 4-Hydroxypyran-2-one derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of this compound derivatives often involves multicomponent reactions (MCRs) or cyclization of diketones. For example, 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one is synthesized via condensation of acetylacetone and ethyl acetoacetate under acidic conditions . Key parameters to optimize include:

- Catalysts : Use of acetic acid or HCl for cyclization.

- Temperature : Reactions typically proceed at 80–100°C for 6–12 hours.

- Solvents : Polar aprotic solvents (e.g., DMF) enhance yield.

- Purification : Recrystallization from ethanol or column chromatography.

Reference spectroscopic data (e.g., NIST Standard Reference Database) should validate structural integrity .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

- NMR : and NMR to confirm ring substitution patterns and hydroxyl/acetyl groups .

- IR : Peaks at ~1650 cm (C=O stretching) and ~3200 cm (O-H stretching) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular weight (e.g., 168.15 g/mol for 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) .

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Waste Disposal : Segregate waste and consult certified agencies for incineration .

- First Aid : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in data (e.g., NMR shifts or IR peaks) may arise from solvent effects, tautomerism, or impurities. Strategies include:

- Cross-Validation : Compare data with authoritative databases (e.g., NIST Chemistry WebBook or PubChem ).

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR/IR spectra and match experimental results .

- Reproducibility Tests : Replicate synthesis and characterization under standardized conditions .

Q. What reaction mechanisms explain the selectivity of this compound in multicomponent reactions?

- Methodological Answer : The reactivity of this compound in MCRs (e.g., with amines or aldehydes) is governed by:

- Tautomeric Equilibria : Enol-keto tautomerism influences nucleophilic attack sites .

- Catalytic Effects : Acidic conditions promote cyclization via protonation of carbonyl groups .

- Steric and Electronic Factors : Substituents at the 3- and 6-positions direct regioselectivity (e.g., acetyl groups enhance electrophilicity at C-2) .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive this compound derivatives?

- Methodological Answer : SAR studies for cholesterol synthesis inhibitors (e.g., atorvastatin intermediates) reveal:

- Critical Substituents : A 4-hydroxy group and hydrophobic side chains enhance HMG-CoA reductase inhibition .

- Bioisosteric Replacement : Replacing the pyran oxygen with sulfur (e.g., thiopyran analogs) modulates bioavailability .

- In Silico Screening : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to target enzymes .

Q. What experimental designs are recommended for studying the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 40°C. Monitor degradation via HPLC .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures .

- Light Sensitivity : Expose samples to UV-Vis light and track photodegradation products with LC-MS .

Q. What emerging applications of this compound derivatives are being explored in drug discovery and materials science?

- Methodological Answer :

- Antimicrobial Agents : Derivatives with electron-withdrawing groups (e.g., nitro) show activity against Staphylococcus aureus .

- Coordination Chemistry : Chelation with transition metals (e.g., Cu) forms complexes for catalytic applications .

- Polymer Additives : Methyl-substituted derivatives act as UV stabilizers in polyolefins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.